molecular formula C11H11NO2 B13181713 Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate

Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate

Cat. No.: B13181713
M. Wt: 189.21 g/mol
InChI Key: QNZOPSKETBRZFG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted esters .

Scientific Research Applications

Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
  • Anticancer Properties : Research indicates potential anticancer activity, possibly through modulation of cell cycle pathways or induction of apoptosis in cancer cells.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. A study highlighted its efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance:

Microbial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coliNot effective

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound induces cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Studies

  • Study on Antimicrobial Properties : A recent investigation evaluated the antimicrobial efficacy of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC of 31.108 μg/mL, indicating significant activity against resistant strains .
  • Anticancer Research : Another study focused on the compound's anticancer effects on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting strong potential for further development .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl 3-(6-methylpyridin-3-yl)prop-2-ynoate

InChI

InChI=1S/C11H11NO2/c1-3-14-11(13)7-6-10-5-4-9(2)12-8-10/h4-5,8H,3H2,1-2H3

InChI Key

QNZOPSKETBRZFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CN=C(C=C1)C

Origin of Product

United States

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